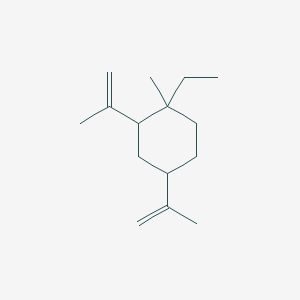![molecular formula C5H8N2S B12516976 2,7-Diazabicyclo[2.2.1]heptane-3-thione CAS No. 653603-12-4](/img/structure/B12516976.png)
2,7-Diazabicyclo[2.2.1]heptane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazabicyclo[221]heptane-3-thione is a bicyclic compound characterized by the presence of two nitrogen atoms and a thione group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazabicyclo[2.2.1]heptane-3-thione typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . The reaction conditions often include the use of strong bases and electron-withdrawing N-protective groups to promote the desired transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diazabicyclo[2.2.1]heptane-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,7-Diazabicyclo[2.2.1]heptane-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of novel materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which 2,7-Diazabicyclo[2.2.1]heptane-3-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active site residues, while the bicyclic structure provides a rigid framework that enhances binding specificity and affinity. Pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but differing in the position of nitrogen atoms.
Prolinamide: Shares the bicyclic core structure but lacks the thione group.
Harmicine: Contains a similar bicyclic scaffold but with additional functional groups.
Uniqueness: 2,7-Diazabicyclo[221]heptane-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
653603-12-4 |
|---|---|
Formule moléculaire |
C5H8N2S |
Poids moléculaire |
128.20 g/mol |
Nom IUPAC |
2,7-diazabicyclo[2.2.1]heptane-3-thione |
InChI |
InChI=1S/C5H8N2S/c8-5-3-1-2-4(6-3)7-5/h3-4,6H,1-2H2,(H,7,8) |
Clé InChI |
CXLBDXKTTPVKHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2NC1C(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)

![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)

![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)



![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)

![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)

